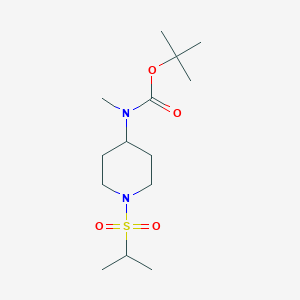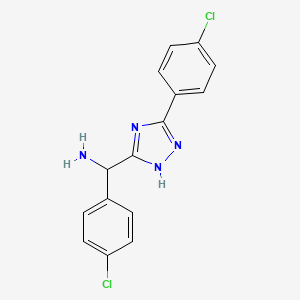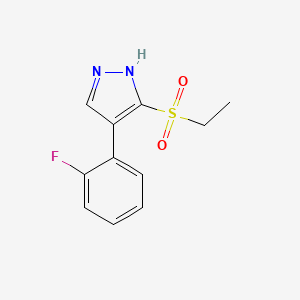
3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethylsulfonyl group at position 3 and a 2-fluorophenyl group at position 4, making it unique in its structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the pyrazole ring using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Fluorophenyl Group: The final step involves the coupling of the pyrazole derivative with a 2-fluorophenyl halide using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the ethylsulfonyl group, resulting in the formation of various reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced pyrazole or ethylsulfonyl derivatives.
Substitution: Various substituted fluorophenyl derivatives.
科学的研究の応用
3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds with target proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- 3-(Methylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-pyrazole
- 3-(Ethylsulfonyl)-4-(2-chlorophenyl)-1H-pyrazole
Uniqueness
3-(Ethylsulfonyl)-4-(2-fluorophenyl)-1H-pyrazole is unique due to the specific combination of the ethylsulfonyl and 2-fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H11FN2O2S |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
5-ethylsulfonyl-4-(2-fluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11FN2O2S/c1-2-17(15,16)11-9(7-13-14-11)8-5-3-4-6-10(8)12/h3-7H,2H2,1H3,(H,13,14) |
InChIキー |
HBJPZELKVQCZTH-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=NN1)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)

![2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B15056127.png)
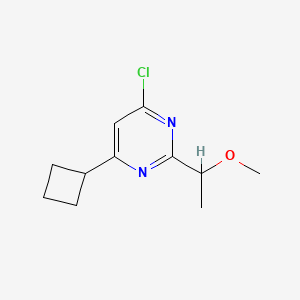
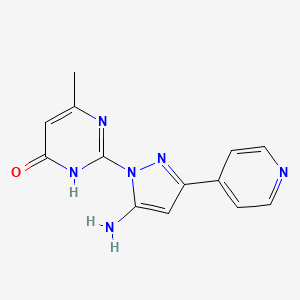
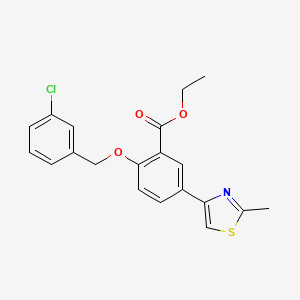


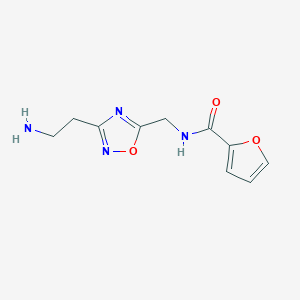
![2-Bromo-4-(5,7-dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B15056191.png)
